
Plap-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plap-IN-1 is a potent and selective inhibitor of placental alkaline phosphatase (PLAP), with an IC50 value of 32 nM. It does not significantly inhibit the activity of tissue non-specific alkaline phosphatase (TNAP). This compound is primarily used in scientific research to study the role of PLAP in various biological processes .
Méthodes De Préparation
The synthesis of Plap-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, nitration, and amination processes .
Analyse Des Réactions Chimiques
Plap-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: this compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Plap-IN-1 has several scientific research applications, including:
Chemistry: It is used to study the inhibition of alkaline phosphatase enzymes and their role in various chemical processes.
Biology: this compound is employed in research to understand the function of PLAP in cellular processes, including cell differentiation and proliferation.
Medicine: The compound is investigated for its potential therapeutic applications in diseases where PLAP is implicated, such as certain cancers and inflammatory conditions.
Industry: This compound is used in the development of diagnostic assays and as a tool in biochemical research to study enzyme kinetics and inhibition
Mécanisme D'action
Plap-IN-1 exerts its effects by selectively inhibiting the activity of PLAP. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of phosphate esters. This inhibition disrupts the normal function of PLAP, leading to changes in cellular processes that depend on this enzyme. The molecular targets and pathways involved include the dephosphorylation of specific substrates and the regulation of signaling pathways associated with PLAP activity .
Comparaison Avec Des Composés Similaires
Plap-IN-1 is unique in its high selectivity and potency for PLAP inhibition. Similar compounds include:
Levamisole: A less selective inhibitor of alkaline phosphatases, including PLAP and TNAP.
Phenylalanine: An amino acid that can inhibit alkaline phosphatase activity but is not as potent or selective as this compound.
Tetramisole: Another inhibitor of alkaline phosphatases with broader specificity compared to this compound.
The uniqueness of this compound lies in its high selectivity for PLAP over other alkaline phosphatases, making it a valuable tool for studying the specific role of PLAP in various biological processes .
Propriétés
Formule moléculaire |
C25H21Cl2N3O5 |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
(2R)-3-[3-(3,5-dichloro-4-methoxyphenyl)phenyl]-2-[[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O5/c1-13-6-7-22(35-13)19-12-20(30-29-19)24(31)28-21(25(32)33)9-14-4-3-5-15(8-14)16-10-17(26)23(34-2)18(27)11-16/h3-8,10-12,21H,9H2,1-2H3,(H,28,31)(H,29,30)(H,32,33)/t21-/m1/s1 |
Clé InChI |
NKUFZFKCAIBESU-OAQYLSRUSA-N |
SMILES isomérique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N[C@H](CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NC(CC3=CC(=CC=C3)C4=CC(=C(C(=C4)Cl)OC)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14906740.png)
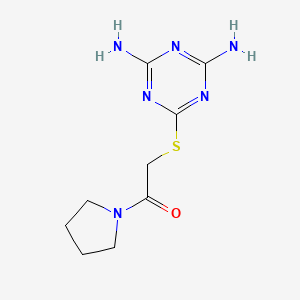

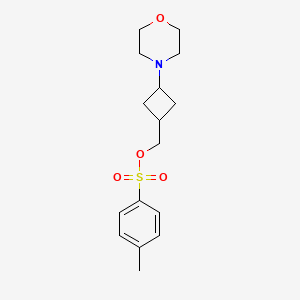

![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)

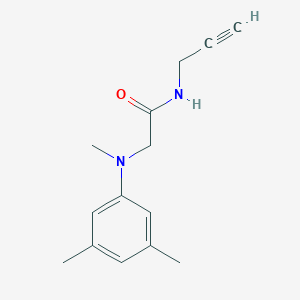
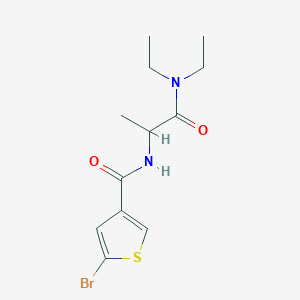
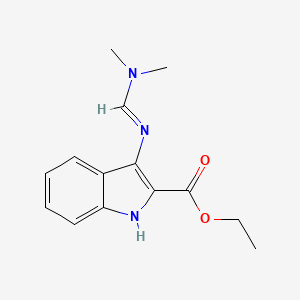
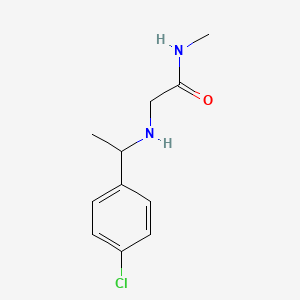
![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)

